JCP-265 - 140652-99-9

JCP-265

Catalog Number: EVT-270416
CAS Number: 140652-99-9
Molecular Formula: C21H18BrClN2O6
Molecular Weight: 509.737
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JCP-265 is an inhibitor of ABHD6 that works in a dose-dependent manner.
Source

The synthesis of JCP-265 can be traced back to research studies focusing on the development of substituted thiazole derivatives. These studies utilize various methods to achieve high yields and purity, employing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural determination .

Classification

JCP-265 is classified as a substituted thiazole derivative. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their unique chemical reactivity. The specific substitutions on the thiazole ring can significantly alter the compound's properties, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of JCP-265 has been achieved through several methods, primarily focusing on the reaction between substituted hydrazines and carbothioamides in the presence of chloroacetone. This reaction typically occurs in ethyl acetate or ethanol as solvents, catalyzed by triethylamine. The process involves stirring the reactants at room temperature or refluxing them for several hours to facilitate the formation of the desired product .

Technical Details

The synthesis can be summarized in a general reaction scheme:

  1. Reactants: Substituted hydrazines and carbothioamides.
  2. Catalyst: Triethylamine.
  3. Solvents: Ethyl acetate or ethanol.
  4. Conditions: Stirring at room temperature or refluxing for 6–10 hours.

Yields for this synthesis range from 78% to 99%, indicating a highly efficient process .

Molecular Structure Analysis

Structure

The molecular structure of JCP-265 features a thiazole ring with various substituents that define its chemical behavior. The structural integrity is confirmed through techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles within the molecule.

Data

Key structural data includes bond angles and distances that are critical for understanding the compound's reactivity:

  • Bond lengths (e.g., C-N, C-S) and angles (e.g., N-C-S) are measured using X-ray diffraction methods.
  • Specific values for bond angles include C2N3C20=120.49\angle C2-N3-C20=120.49^\circ and C4N3C20=125.43\angle C4-N3-C20=125.43^\circ .
Chemical Reactions Analysis

Reactions

JCP-265 participates in various chemical reactions typical of thiazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are facilitated by the presence of electron-withdrawing groups on the thiazole ring, enhancing its reactivity.

Technical Details

The mechanism often involves:

  1. Nucleophilic Attack: A nucleophile attacks an electrophilic center within the molecule.
  2. Formation of Intermediates: Transient species are formed during the reaction pathway.
  3. Product Formation: Final products are isolated and characterized.
Mechanism of Action

Process

The mechanism of action for JCP-265 is primarily based on its ability to interact with biological targets through specific binding sites. This interaction can lead to modulation of biological pathways, potentially influencing cellular processes.

Data

Quantitative data regarding binding affinities and kinetic parameters can be obtained through assays such as surface plasmon resonance or enzyme inhibition studies, providing insights into its pharmacological potential.

Physical and Chemical Properties Analysis

Physical Properties

JCP-265 exhibits distinct physical properties that include:

  • Melting point: Typically determined through differential scanning calorimetry.
  • Solubility: Assessed in various solvents to determine its applicability in different formulations.

Chemical Properties

Chemical properties such as stability under different pH conditions and thermal stability are crucial for practical applications. Analytical techniques like thermogravimetric analysis help ascertain these characteristics.

Applications

Scientific Uses

JCP-265 has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Material Science: Utilized in developing novel materials with enhanced properties due to its unique chemical structure.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against certain pests.
Introduction to JCP-265: Chemical Identity and Therapeutic Potential

Structural Classification as a Chloroisocoumarin Derivative

JCP-265 is a synthetic chloroisocoumarin derivative characterized by a fused benzopyranone core structure with chlorine substitution at the C3 position. This modification enhances electrophilicity at the carbonyl carbon (C1), enabling covalent interaction with nucleophilic residues in target enzymes [1] [3]. The compound belongs to a broader class of serine hydrolase inhibitors featuring an electrophilic "warhead" that facilitates irreversible target modification. Chloroisocoumarins are structurally distinct from simple coumarins due to their ability to form acyl-enzyme intermediates, a property conferred by the lactone ring’s reactivity and chlorine-induced electronic effects [4].

Table 1: Structural Features of Chloroisocoumarin Derivatives

Structural ElementRole in JCP-265Biological Consequence
Lactone ring (C1=O)Electrophilic warheadCovalent bond formation with catalytic serine
C3-chlorine substitutionEnhances electrophilicity of C1Increased inhibitory potency
Fused benzene ringHydrophobic interactionsTarget binding affinity
Variable R-groupsModulate selectivityPharmacophore diversification

Role in Hydrolase Inhibition and Metastatic Regulation

JCP-265 emerged from a multiplexed in vivo screen of >700 covalent hydrolase inhibitors using molecularly barcoded pancreatic cancer cell lines. Pretreated cells were pooled, injected intravenously into mice, and assessed for lung metastatic seeding efficiency. JCP-265 demonstrated potent, dose-dependent inhibition of metastatic colonization across murine (0688M) and human (AsPC-1, Panc-89) pancreatic ductal adenocarcinoma (PDAC) cell lines, reducing metastatic ability below 60% at 10 μM [1].

Mechanistically, JCP-265 covalently inhibits the serine hydrolase α/β-hydrolase domain 6 (ABHD6), identified through activity-based protein profiling-multidimensional protein identification technology (ABPP-MudPIT). Target validation confirmed ABHD6 as a critical regulator of metastatic fitness:

  • Genetic ablation of ABHD6 phenocopied JCP-265’s antimetastatic effects
  • ABHD6 inhibition impaired metastatic seeding in both lung (intravenous) and liver (intrasplenic) models [1]The compound’s efficacy persisted without significant in vitro cytotoxicity, indicating selective disruption of metastatic pathways rather than general cell toxicity.

Historical Context of Covalent Inhibitors in Oncology

Covalent inhibitors represent ~30% of FDA-approved drugs, with historical milestones including aspirin (1899) and penicillin (1928) [3] [8]. Early oncology-relevant covalent agents (e.g., afatinib, ibrutinib) were often discovered serendipitously. JCP-265 exemplifies modern "targeted covalent inhibitor" design, where warhead reactivity is strategically tuned for selective target engagement [8] [10].

Key advantages of covalent inhibitors relevant to JCP-265 include:

  • Prolonged Target Suppression: Irreversible ABHD6 inhibition ensures sustained pathway disruption despite compound clearance [10]
  • Enhanced Potency: Sub-stoichiometric dosing achieves efficacy due to cumulative target inactivation [3] [8]
  • Targeting Challenging Pockets: Covalency enables inhibition of shallow binding sites like those in hydrolases [3]

Table 2: Evolution of Covalent Inhibitors in Oncology

EraRepresentative AgentsDiscovery ApproachTherapeutic Target
Pre-2000Aspirin, PenicillinSerendipitousCOX enzymes, Transpeptidases
2000-2010Afatinib, BortezomibPhenotypic screeningEGFR, Proteasome
2010-PresentJCP-265, SotorasibRational design (targeted warheads)ABHD6, KRAS G12C

JCP-265’s discovery via barcoded in vivo screening represents a paradigm shift, enabling direct assessment of complex physiological phenotypes (metastatic seeding) during primary compound evaluation. This approach bypasses limitations of traditional in vitro screens that fail to recapitulate metastatic microenvironments [1]. Chloroisocoumarins like JCP-265 thus expand the covalent drug arsenal against historically intractable targets in metastasis.

Table 3: Chemical Information Summary for JCP-265

PropertyValue/Descriptor
IUPAC NameNot specified in sources
Chemical ClassChloroisocoumarin derivative
Molecular FormulaNot provided in sources
MechanismIrreversible covalent inhibitor of serine hydrolases
Primary TargetABHD6 (α/β-Hydrolase Domain 6)
Therapeutic IndicationInhibition of cancer metastasis (preclinical)
Key Biological ActivitySuppression of metastatic seeding in pancreatic cancer
Discovery PlatformMolecular barcoding-enabled in vivo screening

Properties

CAS Number

140652-99-9

Product Name

JCP-265

IUPAC Name

(S)-N-[3-(2-Bromoethoxy)-4-chloro-1-oxo-1H-2-benzopyran-7-yl]-2-[[(phenylamino)carbonyl]oxy]-propanamide

Molecular Formula

C21H18BrClN2O6

Molecular Weight

509.737

InChI

InChI=1S/C21H18BrClN2O6/c1-12(30-21(28)25-13-5-3-2-4-6-13)18(26)24-14-7-8-15-16(11-14)19(27)31-20(17(15)23)29-10-9-22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,28)/t12-/m0/s1

InChI Key

VOIQWVHTMKOBBL-LBPRGKRZSA-N

SMILES

C[C@H](OC(NC1=CC=CC=C1)=O)C(NC2=CC=C(C3=C2)C(Cl)=C(OCCBr)OC3=O)=O

Solubility

Soluble in DMSO

Synonyms

JCP-265; JCP265; JCP 265

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.